molecular formula C13H19NO B1386126 (Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine CAS No. 1019561-68-2

(Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine

Cat. No.: B1386126
CAS No.: 1019561-68-2
M. Wt: 205.3 g/mol
InChI Key: LNPZLKJIPQLUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine" is a secondary amine featuring a cyclopropylmethyl group attached to a nitrogen atom, which is further substituted with a 1-(4-methoxyphenyl)ethyl moiety.

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(14-9-11-3-4-11)12-5-7-13(15-2)8-6-12/h5-8,10-11,14H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPZLKJIPQLUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine typically involves the reaction of cyclopropylmethylamine with 1-(4-methoxyphenyl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

(Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to several derivatives with modifications in the aromatic or alkyl substituents:

Compound Name Key Substituents Pharmacological Relevance Evidence Source
(+)Pentazocine Benzomorphan core, σ receptor ligand Inhibits NMDA-stimulated dopamine release at σ receptors
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine 2,4-Dimethoxyphenyl, cyclopropylethyl Structural analog with potential σ receptor affinity
1-(4-Methoxyphenyl)-N-methylpropan-2-amine 4-Methoxyphenyl, methylamine Intermediate in synthesis of CNS-active compounds
2-(1-Cyclohexen-1-yl)ethylamine Cyclohexenyl, cyclopropylmethyl Hydrochloride salt with possible dopaminergic effects

Key Observations :

  • The 4-methoxyphenyl group in the target compound may enhance lipophilicity and CNS penetration compared to non-substituted analogs, similar to the role of methoxy groups in benzodiazepines and imidazoles .
Pharmacological Activity
  • Sigma Receptor Modulation : The compound’s cyclopropylmethyl and methoxyphenyl groups resemble ligands like (+)pentazocine, which inhibit NMDA-stimulated dopamine release via σ receptors. Antagonists such as (1-(cyclopropylmethyl)-4-fluorophenyl-piperazine) reverse this effect, suggesting a shared mechanism .
  • Dopaminergic Effects: Unlike 3-[2-(dimethylamino)ethyl]indol-4-ol (a serotonin analog in ), the target compound lacks an indole ring, likely reducing serotonergic activity and emphasizing σ receptor interactions .
Receptor Binding and Selectivity
  • σ1 Receptor Antagonism: Piperazine-based antagonists (e.g., N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-piperazinyl butanol) reverse dopamine inhibition by (+)pentazocine, implying that the target compound may act similarly due to structural overlap .
  • Non-σ Receptor Interactions: Analogous compounds (e.g., 2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate) enhance dopamine release via non-σ mechanisms, suggesting the target compound’s effects could be multifaceted .
Structural Stability and Bioavailability
  • Cyclopropyl groups enhance metabolic stability compared to straight-chain alkylamines, as seen in 2-(1-cyclohexen-1-yl)ethylamine hydrochloride () .

Biological Activity

(Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of this compound.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on lipid peroxidizing enzymes, which are significant in cancer and inflammation contexts. Biochemical assays have demonstrated that certain derivatives can selectively inhibit enzyme activity, providing insights into the design of new anti-inflammatory and anticancer drugs.
  • Pharmacological Applications : It serves as a building block for synthesizing more complex molecules with potential therapeutic applications. Its structural modifications may lead to new drug candidates with enhanced pharmacokinetic properties.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activities, although further research is needed to confirm this potential.

Case Studies

  • Enzyme Interaction Studies :
    • Objective : To evaluate the binding affinity of this compound to various receptors.
    • Methods : Molecular docking simulations were employed alongside biochemical assays to assess enzyme inhibition.
    • Results : Certain derivatives exhibited significant inhibition of target enzymes, indicating potential for drug development in anti-inflammatory therapies.
  • Synthesis and Characterization :
    • Objective : To optimize synthesis methods for high-purity derivatives.
    • Methods : Researchers utilized NMR spectroscopy and chromatography techniques for product characterization.
    • Results : High-purity products were obtained, which are crucial for further biological testing and application in pharmaceutical synthesis.

Comparative Analysis

A comparative analysis of compounds structurally similar to this compound reveals diverse biological activities based on slight structural variations:

Compound NameSimilarityUnique Features
Cyclopropyl(4-methoxyphenyl)methanamine0.98Lacks ethylamine moiety
(S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride0.98Stereoisomer variant
(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride0.96Different methoxy substitution
(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride0.87Propanamine structure instead of cyclopropane

This table illustrates how minor modifications can lead to significant differences in biological activity.

The mechanism by which this compound exerts its effects is believed to involve:

  • Binding Affinity : The compound interacts with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.
  • Structural Modifications : Variations in the cyclopropyl or methoxy groups can significantly alter binding dynamics and biological outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine
Reactant of Route 2
Reactant of Route 2
(Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.